molecular formula C13H14N2<br>NH2C6H4CH2C6H4NH2<br>C13H14N2 B154101 4,4'-Methylenedianiline CAS No. 101-77-9

4,4'-Methylenedianiline

Cat. No. B154101
CAS RN: 101-77-9
M. Wt: 198.26 g/mol
InChI Key: YBRVSVVVWCFQMG-UHFFFAOYSA-N
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Description

4,4'-Methylenedianiline (MDA) is a chemical intermediate predominantly used in the production of isocyanates and polyisocyanates, which are essential in manufacturing polyurethane foams, coatings, and elastomers. It also serves as a curing agent for epoxy resins, a dye intermediate, and a corrosion inhibitor .

Synthesis Analysis

MDA is synthesized through a reaction involving aniline and formaldehyde under basic conditions, followed by acidification. This process can lead to the formation of various regioisomers of MDA, which can be characterized by modern mass spectrometry techniques . The oxidative polymerization of MDA in acidic conditions leads to the formation of poly (4,4'-methylenedianiline), which includes phenazine structural units .

Molecular Structure Analysis

The molecular structure of MDA and its derivatives has been extensively studied. Ion mobility-mass spectrometry (IM-MS) and tandem mass spectrometry (MS/MS), along with computational methods, have been used to characterize the structure of MDA regioisomers . The structural stability and vibrational spectra of MDA have also been investigated using DFT-B3LYP and ab initio MP2 calculations, revealing a non-planar structure with near C2 molecular symmetry .

Chemical Reactions Analysis

MDA undergoes various chemical reactions, including hydrochlorination to produce 4,4'-methylenedianiline dihydrochloride, an important intermediate for isocyanate production . The hydrochlorination reaction involves the controlled addition of anhydrous HCl to MDA, leading to the formation of a solid hydrochloride salt .

Physical and Chemical Properties Analysis

The physical and chemical properties of MDA have been characterized using various analytical techniques. Field emission scanning electron microscopy, FT-IR spectroscopy, X-ray diffraction, and differential scanning calorimetry have been employed to study the morphology and structure of poly (4,4'-methylenedianiline) . The hydrochlorination product, MDA dihydrochloride, exhibits extensive hydrogen bonding, which is crucial for understanding solute-solute interactions in the polyurethane manufacturing process .

Relevant Case Studies

Carcinogenesis studies have shown that 4,4'-methylenedianiline dihydrochloride is carcinogenic in rats and mice, causing increased incidences of thyroid follicular cell carcinomas, liver neoplastic nodules, and other tumors . Additionally, the determination of MDA in biological fluids, such as hydrolyzed human urine, has been achieved using micro liquid chromatography with ultraviolet detection and capillary gas chromatography with selected ion monitoring, which is essential for biological monitoring of exposure to MDA .

Scientific Research Applications

  • Occupational Health and Safety : MDA is recognized as a hepatotoxin. A study documented the case of a construction worker exposed to MDA who developed acute liver damage, emphasizing the importance of timely identification and management for recovery. This highlights the need for safety measures to minimize occupational hazards in industrial settings (Giouleme et al., 2011).

  • Analytical Chemistry : MDA is a key component in polyurethane materials, including medical devices. Research into the fragmentation pathways of biliary MDA conjugates in rats provides insights into its toxicity mechanism, especially its effect on liver and bile duct cells (Chen, Dugas, & Cole, 2008).

  • Catalytic Research : Studies on the catalytic hydrogenation of MDA discuss the effects of various catalyst systems, reaction temperatures, pressures, solvents, and reactor types. This research is significant for future industrial applications and development (Du Wenqiang, 2009).

  • Toxicology : Investigations into the percutaneous penetration and genotoxicity of MDA through rat and human skin provide valuable data on human exposure risks and the potential carcinogenicity of MDA (Kenyon et al., 2004).

  • Biomedical Applications : MDA's role as an electrochemical sensor for detecting 1-benzothiophene demonstrates its potential in developing sensitive detection methods for specific compounds (Mohseni et al., 2020).

  • Pharmacokinetics : Research on MDA released from polyurethane dialyzer potting materials in dialysis patients addresses the potential accumulation and toxicity of MDA in medical device applications (Luu & Hutter, 2000).

  • Environmental Toxicology : A study quantifying the root-to-shoot transfer of MDA in plants shows its potential environmental impact, particularly concerning plant uptake and distribution (Wight & Doucette, 2023).

  • Gene Expression Analysis : Investigating gene expression in MDA-induced acute hepatotoxicity provides insights into the molecular mechanisms of MDA's toxic effects and potential biomarkers for hepatotoxicity (Oh et al., 2009).

Safety And Hazards

MDA is considered a potential occupational carcinogen by the US National Institute for Occupational Safety and Health . The Occupational Safety and Health Administration has set a permissible exposure limit at 0.01 ppm over an eight-hour time-weighted average, and a short-term exposure limit at 0.1 ppm .

Future Directions

MDA is a high production volume intermediate that is mainly processed to diisocyanates and finally polyurethanes . This review summarizes available data concerning the environmental behavior .

properties

IUPAC Name

4-[(4-aminophenyl)methyl]aniline
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InChI

InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2
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InChI Key

YBRVSVVVWCFQMG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N)N
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Molecular Formula

C13H14N2, Array
Record name 4,4'-DIAMINODIPHENYLMETHANE
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Related CAS

25168-39-2, Array
Record name Benzenamine, 4,4′-methylenebis-, homopolymer
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DSSTOX Substance ID

DTXSID6022422
Record name 4,4'-Diaminobiphenyl methane
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Molecular Weight

198.26 g/mol
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Physical Description

4,4'-diaminodiphenylmethane appears as a tan flake or lump solid with a faint fishlike odor. May be toxic by inhalation or ingestion, and may be irritating to skin. Insoluble in water., Dry Powder; Other Solid; Pellets or Large Crystals, Pale-brown, crystalline solid with a faint, amine-like odor; [NIOSH], Solid, COLOURLESS-TO-PALE-YELLOW FLAKES WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR., Pale-brown, crystalline solid with a faint, amine-like odor.
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Boiling Point

748 to 750 °F at 768 mmHg (NTP, 1992), 398 °C, BP: 257 °C at 18 mm Hg; 249-253 °C at 15 mm Hg; 232 °C at 9 mm Hg, at 102kPa: 398-399 °C, 748 °F
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Flash Point

430 °F (NTP, 1992), 220 °C, 428 °F (220 °C) (closed cup), 220 °C c.c., 430 °F, 374 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly sol in cold water. Very sol in alcohol, benzene, ether, Solubility (g/100mL solvent at 25 °C): 273.0 in acetone; 9.0 in benzene; 0.7 in carbon tetrachloride; 9.5 in ethyl ether; 143.0 in methanol; 0.1 in water, In water, 1.00X10+3 mg/L at 25 °C, 1 mg/mL at 25 °C, Solubility in water: poor, 0.1%
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Density

1.15 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.070 g/mL at 103 °C, 0.5 g/cm³, 1.15, 1.06 (Liquid at 212 °F)
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Vapor Density

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.8 (Air = 1), 6.8
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Vapor Pressure

1e-07 mmHg at 77 °F (calculated) (NTP, 1992), 0.0000002 [mmHg], 2.03X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 197 °C: 133, 0.0000002 mmHg at 77 °F, (77 °F): 0.0000002 mmHg
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Impurities

2,4-diaminodiphenylmethane isomer, up to 3%
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Product Name

4,4'-Methylenedianiline

Color/Form

Crystals from water or benzene, Tan flakes, lumps, or pearly leaflets from benzene, Plates or needles (water); plates (benzene), Light-brown crystals, Light tan to white crystalline solid

CAS RN

101-77-9, 1219795-26-2
Record name 4,4'-DIAMINODIPHENYLMETHANE
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Record name METHYLENEDIANILINE (4-4'-METHYLENEDIANILINE; MDA)
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Melting Point

197 to 198 °F (NTP, 1992), 92.5 °C, 91.5-92 °C, 198 °F
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Synthesis routes and methods I

Procedure details

3.58 g (0.03 mol) chloroform; 14.42 g (0.20 mol) 2-butanone; and, 4.0 g (0.1 mol) 4-methylamino-2,2,6,6-tetramethylpiperidine are reacted in a manner analogous to that described in Example 1 hereinabove and the product worked up and recovered. The structure of the compound obtained is represented as follows: ##STR5## wherein n is in the range from 2 to about 5.
Quantity
3.58 g
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14.42 g
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4 g
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Synthesis routes and methods II

Procedure details

4,4′-ethylenedianiline; 4,4′-diamino-3,3′-dimethyldiphenylmethane; 3,3′,5,5′-tetramethylbenzidine; 4,4′-diaminodiphenyl sulfone; 4,4′-diaminodiphenyl ether; 1,5-diaminonaphthalene; 3,3′-dimethyl-4,4′-diaminobiphenyl;
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Synthesis routes and methods III

Procedure details

A novel process for making 4,4'-methylene diphenyl diisocyanate and corresponding oligomer in improved selectivity and yield comprises condensing formaldehyde and aniline under neutral or basic conditions to yield an anil condensate, followed by reacting the anil condensate with additional aniline and a protonic salt of aniline to yield 4,4'-methylene dianiline and corresponding oligomer, then followed by conventional phosgenation.
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Synthesis routes and methods IV

Procedure details

An 2-anilinecarboxylic acid derivative (e.g. sodium 2-anilinecarboxylate) or an 3-anilinecarboxylic acid derivative (e.g. sodium 3-anilinecarboxylate) and aniline are treated with formalin under acidic conditions to give the corresponding 4,4′-diaminodiphenylmethane derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
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Synthesis routes and methods V

Procedure details

An 2-anilinesulfonic acid derivative (e.g. sodium 2-anilinesulfonate) or an 3-anilinesulfonic acid derivative (e.g. sodium 3-anilinesulfonate) and aniline are treated with formalin under acidic conditions, to give the corresponding 4,4′-diaminodiphenylmethane derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Methylenedianiline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4'-Methylenedianiline
Reactant of Route 3
4,4'-Methylenedianiline
Reactant of Route 4
4,4'-Methylenedianiline
Reactant of Route 5
4,4'-Methylenedianiline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4,4'-Methylenedianiline

Citations

For This Compound
4,420
Citations
D Schütze, O Sepai, J Lewalter, L Miksche… - …, 1995 - academic.oup.com
4,4'-Methylenedianiline (MDA) and 4,4'-methylenedi-phenyl diisocyanate (MDI) are important intermediates in the production of polyurethanes. In order to biomonitor people exposed to …
Number of citations: 121 academic.oup.com
D Schütze, P Sagelsdorff, O Sepai… - Chemical research in …, 1996 - ACS Publications
4,4‘-Methylenedianiline (MDA) is used as a hardener in the manufacture of plastics and polyurethanes. MDA has been classified as a carcinogen in animals and is a suspected human …
Number of citations: 36 pubs.acs.org
T Schupp, H Allmendinger, C Boegi… - … and Toxicology Volume …, 2019 - Springer
Methylene-4,4′-dianiline (MDA, CAS-No. 101–77-9) is a high production volume intermediate that is mainly processed to diisocyanates and finally polyurethanes. This review …
Number of citations: 13 link.springer.com
E Mohseni, MR Yaftian, H Shayani-jam, A Zamani… - Synthetic Metals, 2020 - Elsevier
Self-cross linked poly (4.4′-methylenedianiline) as a conductive polymer was prepared via oxidative polymerization of 4.4′-methylenedianiline. Synthesis of poly 4.4′-…
Number of citations: 11 www.sciencedirect.com
MNH Bhuiyan, H Kang, J Choi, S Lim, Y Kho, K Choi - Chemosphere, 2021 - Elsevier
3,4-dichloroaniline (3,4-DCA) and 4,4′-methylenedianiline (4,4′-MDA) have been widely used in manufacture of many industrial and consumer products, and hence often detected in …
Number of citations: 11 www.sciencedirect.com
M Lépine, L Sleno, J Lesage… - … Communications in Mass …, 2019 - Wiley Online Library
Rationale 4,4′‐Methylene diphenyl diisocyanate (MDI) is a highly reactive isocyanate used in the production of polyurethanes. Workers exposed to these products may develop …
EK Gibson, JM Winfield, KW Muir, RH Carr… - Physical Chemistry …, 2010 - pubs.rsc.org
The hydrochlorination of 4,4′-methylenedianiline, NH2C6H4CH2C6H4NH2 (MDA), in chlorobenzene to produce 4,4′-methylenedianiline dihydrochloride, [H3NC6H4CH2C6H4NH3]…
Number of citations: 15 pubs.rsc.org
J Tian, H An, X Cheng, X Zhao… - Industrial & Engineering …, 2015 - ACS Publications
4,4′-Methylenedianiline (4,4′-MDA) is a key intermediate for the production of polyurethanes. A series of SO 3 H-functionalized ionic liquids (SFILs) were synthesized, and their …
Number of citations: 14 pubs.acs.org
SAM Hotchkiss, P Hewitt, J Caldwell - Toxicology in vitro, 1993 - Elsevier
The percutaneous absorption of 4′4′-methylene-bis(2-chloroaniline) (MbOCA) and 4,4′-methylenedianiline (MDA) has been investigated after topical application to full-thickness …
Number of citations: 34 www.sciencedirect.com
O Giouleme, S Karabatsou… - Human & …, 2011 - journals.sagepub.com
4,4′-Methylenedianiline (MDA) is a chemical used in manufacturing and insulation processes and is a well-known hepatotoxin. We report the case of a 42-year-old construction-site …
Number of citations: 13 journals.sagepub.com

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